![molecular formula C19H19NO3 B2913116 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one CAS No. 896819-65-1](/img/structure/B2913116.png)
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one
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Overview
Description
Benzofuran compounds are ubiquitous in nature . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. One effective method for the construction of 2,3-unsubstituted benzofurans and benzothiophenes is the intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Scientific Research Applications
- Benzofuran derivatives exhibit promising anti-tumor properties. Research has shown that certain benzofuran compounds inhibit tumor growth by interfering with cell proliferation, angiogenesis, and metastasis . Investigating the specific anti-tumor mechanisms of this compound could lead to novel cancer therapies.
- Benzofuran derivatives have demonstrated antibacterial activity against various pathogens. These compounds may disrupt bacterial cell membranes or interfere with essential cellular processes, making them potential candidates for combating antibiotic-resistant bacteria .
- Some benzofuran derivatives possess strong antioxidant capabilities. These compounds scavenge free radicals, protecting cells from oxidative damage. Understanding the structure-activity relationship of our compound could reveal insights into its antioxidant potential .
- Benzofuran compounds have been investigated for their anti-viral properties. For instance, a recently discovered macrocyclic benzofuran derivative exhibits anti-hepatitis C virus activity, suggesting its potential as a therapeutic agent for hepatitis C disease .
- Novel scaffold compounds derived from benzofuran have been explored as potential anticancer agents. Researchers have developed benzothiophene and benzofuran derivatives with cytotoxic effects against cancer cells. Investigating the structure-activity relationship of our compound could provide valuable insights for drug development .
- Researchers have discovered innovative methods for constructing benzofuran rings. For example, a unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds. Additionally, proton quantum tunneling has been employed to create benzofuran rings with high yield and minimal side reactions .
Anti-Tumor Activity
Antibacterial Potential
Antioxidant Properties
Anti-Viral Applications
Anticancer Agents
Synthetic Methods and Complex Ring Formation
Mechanism of Action
Future Directions
Benzofuran compounds have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2-methylphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-6-4-5-7-13(12)10-17-18(22)14-8-9-16(21)15(11-20(2)3)19(14)23-17/h4-10,21H,11H2,1-3H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQSBAQWHVMLIY-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2-methylbenzylidene)benzofuran-3(2H)-one |
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